

Application Note: Molecular Scaffold Engineering with 1,1-Ethanedisulfonyl Chloride

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Compound of Interest

Compound Name: 1,1-Ethanedisulfonyl chloride

Cat. No.: B8530596

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Introduction & Mechanistic Utility[1][2][3]

1,1-Ethanedisulfonyl chloride acts as a geminal bis-electrophile. In drug discovery, it is primarily used to synthesize cyclic disulfonamides (sultams), which serve as hydrolytically stable bioisosteres for cyclic ureas, guanidines, and peptides.

Key Structural Advantages:

- **Gem-Disulfonyl Moiety:** The core introduces a rigid tetrahedral geometry that constrains the conformational space of attached pharmacophores.
- **C-H Acidity:** The proton on the central carbon (C1) is flanked by two electron-withdrawing sulfonyl groups, rendering it significantly acidic (). This allows for late-stage alkylation, enabling the introduction of side chains after the scaffold has been formed.
- **Metabolic Stability:** The cyclic disulfonamide linkage is highly resistant to proteases and esterases, making it an ideal motif for peptidomimetics.

Reagent Handling & Preparation

Safety Warning: **1,1-Ethanedisulfonyl chloride** is a corrosive lachrymator. It reacts violently with water and alcohols. All manipulations must occur in a fume hood under an inert atmosphere (

or Ar).

- Appearance: Colorless to pale yellow liquid or low-melting solid.
- Solubility: Soluble in DCM, THF, Ethyl Acetate, and Chloroform. Reacts with DMSO and DMF (avoid as solvents).
- Storage: Store at

under argon. If the liquid turns dark or cloudy, distill under reduced pressure before use.

Protocol A: Synthesis of 1,3,4,7-Dithiadiazepine Scaffolds (Cyclization)

This protocol describes the reaction of **1,1-ethanedisulfonyl chloride** with a 1,2-diamine (e.g., ethylenediamine) to form a 7-membered cyclic disulfonamide. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

Materials

- Reagent A: **1,1-Ethanedisulfonyl chloride** (1.0 eq)
- Reagent B:

-Dialkyl-ethylenediamine (1.0 eq) (Primary amines can be used but may require protecting groups to prevent over-reaction).
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq).
- Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

- System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and two pressure-equalizing addition funnels.

- Solvent Charge: Add anhydrous DCM to the flask. The volume should be sufficient to maintain a final concentration of

to promote cyclization.
- Reagent Preparation:
 - Funnel A: Dissolve **1,1-ethanedisulfonyl chloride** (10 mmol) in 50 mL DCM.
 - Funnel B: Dissolve the diamine (10 mmol) and Base (22 mmol) in 50 mL DCM.
- Cooling: Cool the reaction flask to

using an ice bath.
- Simultaneous Addition: Simultaneously add the contents of Funnel A and Funnel B dropwise into the cooled solvent over a period of 2–4 hours.
 - Note: Slow, simultaneous addition ensures that the concentration of unreacted monomers remains low, suppressing polymer formation.
- Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
- Workup:
 - Wash the organic phase with 1M HCl (

 mL) to remove excess base and amine.
 - Wash with Brine (

 mL).
 - Dry over anhydrous

 , filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO₂, EtOAc/Hexanes gradient).

Quantitative Data: Typical Yields

Diamine Substrate	Ring Size	Product Type	Typical Yield
Ethylenediamine	7-membered	1,3,4,7-Dithiadiazepine	45-60%
1,3-Propanediamine	8-membered	1,3,4,8-Dithiadiazocine	30-50%
o-Phenylenediamine	7-membered	Benzo-fused analog	55-70%

Protocol B: Late-Stage Functionalization (C-Alkylation)

A unique feature of gem-disulfonyl scaffolds is the ability to alkylate the central carbon. This allows researchers to synthesize a library of analogs from a single core scaffold.

Mechanism

The proton at the 2-position (between the sulfonyls) is removed by a base, generating a stabilized carbanion which attacks an alkyl halide.

Methodology

- Dissolution: Dissolve the cyclic disulfonamide scaffold (from Protocol A) in anhydrous Acetone or DMF.
- Deprotonation: Add Potassium Carbonate (, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq) at . Stir for 30 minutes.
- Alkylation: Add the Alkyl Halide (, 1.2 eq) dropwise.
- Reaction: Heat to

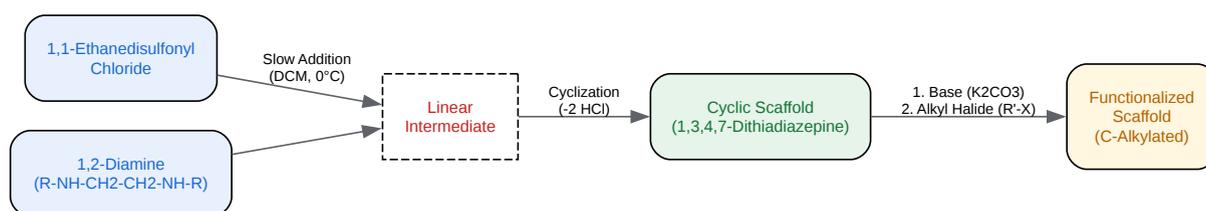
(if using

/Acetone) or stir at RT (if using NaH/DMF) for 4-16 hours.

- Isolation: Pour into ice water. If the product precipitates, filter it. Otherwise, extract with EtOAc.

Visualization of Workflows

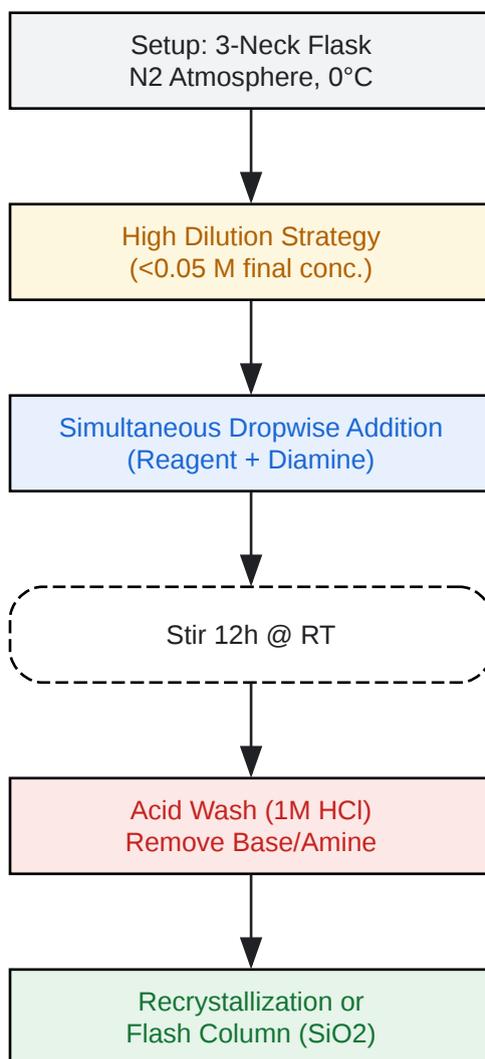
Reaction Scheme: Cyclization and Functionalization



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Caption: Reaction pathway from reagents to cyclic scaffold and subsequent late-stage alkylation.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for minimizing polymerization and maximizing scaffold yield.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Oligomer/Polymer Formation	Concentration too high.	Increase solvent volume; ensure simultaneous slow addition of both reagents.
Low Yield	Hydrolysis of sulfonyl chloride. [1]	Ensure all solvents are anhydrous; use fresh reagent; keep system under .
Incomplete Cyclization	Steric hindrance on diamine.	Increase reaction temperature to reflux (DCM) after addition is complete.
Dark/Tar Products	Exothermic degradation.	Maintain strict during addition; add reagents more slowly.

References

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Sources

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